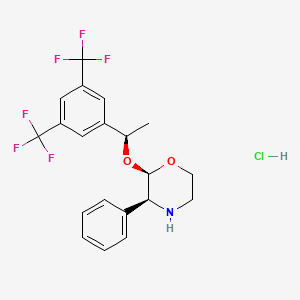
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is a derivative of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. This compound is primarily studied for its potential applications in treating nausea and vomiting, particularly those induced by chemotherapy. The modification involving the 4-fluoro-1,2,4-triazol-3-one-5-methyl group aims to enhance its pharmacokinetic properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling with Aprepitant Derivative: The synthesized triazole derivative is then coupled with an Aprepitant precursor using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane (DCM).
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride has several research applications:
Chemistry: Studied for its unique chemical properties and reactivity, particularly in the development of new synthetic methodologies.
Biology: Used in research on neurokinin receptors and their role in various physiological processes.
Medicine: Investigated for its potential to treat chemotherapy-induced nausea and vomiting, as well as other conditions involving the NK1 receptor.
Mécanisme D'action
The compound exerts its effects by antagonizing the NK1 receptor, which is involved in the emetic (vomiting) reflex. By blocking this receptor, the compound can prevent the binding of substance P, a neuropeptide associated with inducing vomiting. This action helps in managing nausea and vomiting, particularly in patients undergoing chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: The parent compound, also an NK1 receptor antagonist.
Fosaprepitant: A prodrug of Aprepitant, used intravenously.
Rolapitant: Another NK1 receptor antagonist with a longer half-life.
Uniqueness
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is unique due to its modified triazole ring, which enhances its pharmacokinetic properties, potentially offering better efficacy and bioavailability compared to its analogs.
This detailed overview provides a comprehensive understanding of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H20ClF6NO2 |
|---|---|
Poids moléculaire |
455.8 g/mol |
Nom IUPAC |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1 |
Clé InChI |
CYUJCMZNSWCAQI-DIJUPQTOSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3.Cl |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



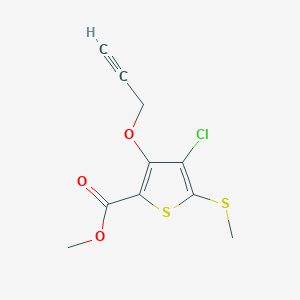

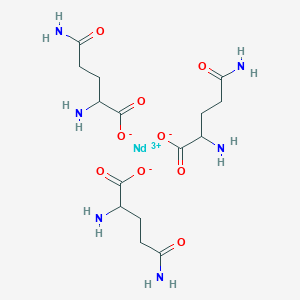
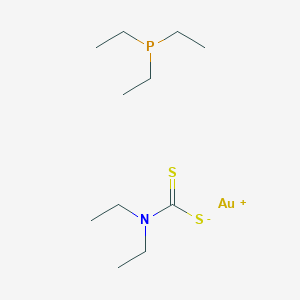



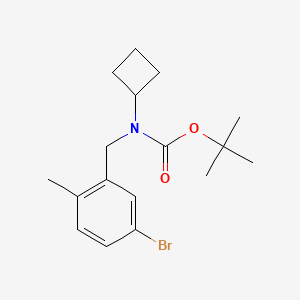


![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)


